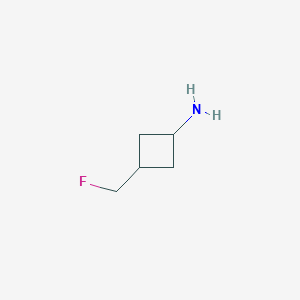
3-(Fluoromethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)cyclobutan-1-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound consists of a cyclobutane ring with a fluoromethyl group and an amine group attached to it. This structure imparts distinct chemical and physical properties, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)cyclobutan-1-amine typically involves the introduction of a fluoromethyl group into a cyclobutane ring. One common method is the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to form 3-(Fluoromethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclobutan-1-amine derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclobutan-1-amine derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(Fluoromethyl)cyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the cyclobutane ring provides structural rigidity, which can influence the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Fluoromethyl)cyclobutan-1-amine hydrochloride: A salt form with similar properties but enhanced solubility.
(1s,3s)-3-(Fluoromethyl)cyclobutan-1-amine hydrochloride: A stereoisomer with potentially different biological activity.
3-Fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride: A compound with an additional fluorine atom, leading to different chemical and physical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a fluoromethyl group and an amine group on a cyclobutane ring
Properties
Molecular Formula |
C5H10FN |
|---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
3-(fluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-3-4-1-5(7)2-4/h4-5H,1-3,7H2 |
InChI Key |
JTADMUVGLNJBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


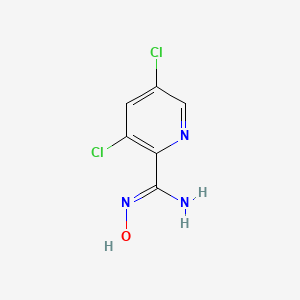
![1-[(5-Bromofuran-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15277236.png)

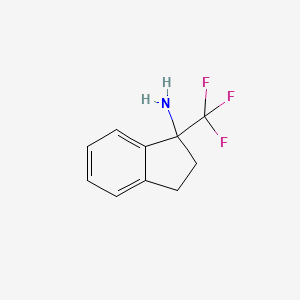

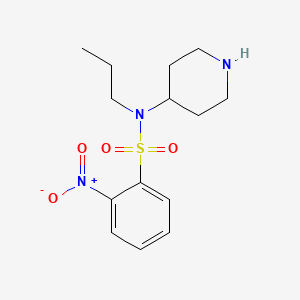
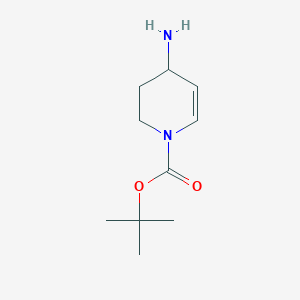

![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15277292.png)
![3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B15277299.png)

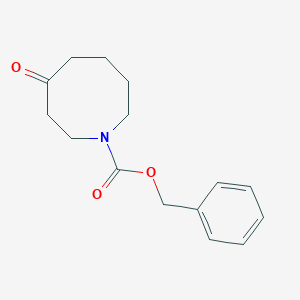
![3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B15277317.png)
